molecular formula C13H12ClNO4 B11810201 7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11810201
M. Wt: 281.69 g/mol
InChI Key: WCQVZBKCLVLTEL-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a quinoline core substituted with chloro (Cl), ethyl (C₂H₅), methoxy (OCH₃), and carboxylic acid (COOH) groups. Its molecular formula is C₁₃H₁₁ClFNO₄ (CAS: 68077-26-9) . This compound is structurally related to antibiotics like ciprofloxacin but differs in substituents: the ethyl group at position 1 and methoxy at position 6 distinguish it from cyclopropyl- or fluoro-substituted analogs.

Properties

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

7-chloro-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H12ClNO4/c1-3-15-6-8(13(17)18)12(16)7-4-11(19-2)9(14)5-10(7)15/h4-6H,3H2,1-2H3,(H,17,18)

InChI Key

WCQVZBKCLVLTEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro, ethyl, and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential antibacterial properties. It serves as a model compound for understanding the mechanism of action of quinolone antibiotics.

Medicine: The compound’s potential antibacterial activity makes it a candidate for the development of new antibiotics. It is also explored for its potential use in treating bacterial infections resistant to existing antibiotics.

Industry: In the pharmaceutical industry, the compound is used as an intermediate in the synthesis of various drugs. Its structural features make it a valuable component in the development of new therapeutic agents.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth. This mechanism is similar to other quinolone antibiotics, making it effective against a broad spectrum of bacteria.

Comparison with Similar Compounds

Key Features:

  • Synthesis : Synthesized via stepwise reactions involving ethyl esters and acid-catalyzed hydrolysis (similar to methods described for cyclopropyl analogs in and ).

Comparison with Similar Compounds

The compound is compared to structurally related fluoroquinolones, focusing on substituent effects, antimicrobial activity, and physicochemical properties.

Table 1: Substituent Comparison of Fluoroquinolone Derivatives

Compound Name Position 1 Position 6 Position 7 Position 8 Key Features
7-Chloro-1-ethyl-6-methoxy-4-oxo-... Ethyl Methoxy Cl H Enhanced lipophilicity due to methoxy
Ciprofloxacin (1-cyclopropyl analog) Cyclopropyl F Piperazinyl H Broad-spectrum Gram-negative activity
Besifloxacin (R)-7-(azepan-3-ylamino) derivative Cyclopropyl F Azepan-amino Cl Improved ocular penetration
Temafloxacin intermediate 2,4-difluorophenyl F Cl H High thermal stability
7-Fluoro-6-methoxy-4-oxo-... () H Methoxy F H Lower molecular weight, reduced solubility

Structural and Functional Differences

  • Cyclopropyl: Common in fluoroquinolones (e.g., ciprofloxacin) for balancing solubility and bioavailability .
  • Fluoro (F): Enhances DNA gyrase inhibition in Gram-negative bacteria .
  • Position 7 and 8 Modifications: Chloro (Cl) at position 7 is associated with extended-spectrum activity but may increase cytotoxicity . Piperazinyl or azepan-amino groups (e.g., besifloxacin) improve potency against resistant strains .

Antimicrobial Activity Trends

  • Methoxy vs. Fluoro at Position 6 :
    • Methoxy-substituted compounds (e.g., the target compound) show reduced Gram-negative activity compared to fluoro analogs (). However, methoxy groups may improve activity against Gram-positive pathogens by altering membrane permeability .
  • Ethyl vs. Cyclopropyl at Position 1 :
    • Cyclopropyl derivatives (e.g., ciprofloxacin) exhibit better water solubility and systemic absorption, whereas ethyl analogs may favor topical applications due to higher lipophilicity .

Physicochemical Properties

Property 7-Chloro-1-ethyl-6-methoxy-... Ciprofloxacin Besifloxacin Derivative
Melting Point Not reported 256–257°C (decomp) 261°C (decomp)
Solubility Low (predicted) Moderate (pH-dependent) High (hydrochloride salt)
logP ~1.8 (estimated) 0.8 1.2
  • Thermal Stability : Ethyl-substituted compounds are less stable than cyclopropyl analogs, as seen in temafloxacin intermediates requiring controlled synthesis conditions .

Research Implications

  • Drug Design : The ethyl-methoxy combination offers a template for developing topical antibiotics with reduced systemic toxicity.
  • Limitations: Lower solubility compared to cyclopropyl-piperazinyl derivatives may restrict intravenous use .

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